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Compound of Interest

Compound Name: AVN-101 hydrochloride

Cat. No.: B605702

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Absorption, Distribution,

Metabolism, and Excretion (ADME) and pharmacokinetic profiles of AVN-101 hydrochloride, a
multi-target drug candidate for the treatment of Central Nervous System (CNS) disorders. The
included protocols and data are intended to guide researchers in their own investigations of this
and similar compounds.

In Vitro ADME Profile

Physicochemical Properties

AVN-101 hydrochloride (2,8-dimethyl-5-penethyl-2,3,4,5-tetra-hydro-1h-pyrido[4,3-Blindole
hydrochloride) is an orally available drug candidate with physicochemical characteristics that
align well with Lipinski's rule of five, suggesting good potential for drug-likeness.

Receptor Binding Affinity

AVN-101 is a potent antagonist for a range of serotonin (5-HT), histamine, and adrenergic
receptors. Its high affinity for the 5-HT7 receptor is a key characteristic.[1][2][3][4]

Table 1: Receptor Binding Affinities (Ki) of AVN-101 Hydrochloride
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Receptor Target Ki (nM)
5-HT7 0.153
Histamine H1 0.58
Adrenergic a2A 0.41-3.6
Adrenergic a2B 0.41-3.6
Adrenergic a2C 0.41-3.6
5-HT2C 1.17
5-HT2A 1.56
5-HT6 2.04
5-HT2B 10.6
5-HT5A 20.8
5-HT1A >30
Histamine H2 89
Histamine H3 Inactive
Stability

Aqueous Stability: AVN-101 hydrochloride demonstrates high stability in aqueous solutions
over a 72-hour period at room temperature.

Distilled water: 97.03% of the original compound remains.

Salt solution (pH 4.0): 98.05% of the original compound remains.

Salt solution (pH 7.0): 99.95% of the original compound remains.

Physiological solution (pH 7.4): 99.38% of the original compound remains.

Plasma Stability: The stability of AVN-101 hydrochloride varies across species. It is poorly
stable in murine plasma, with only 16% of the parent compound remaining after a 30-minute
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incubation at room temperature.[5] In contrast, it shows greater stability in monkey and human
plasma, with 45% and 68% of the compound remaining, respectively, under the same
conditions.[5]

Pharmacokinetic Profile
Animal Pharmacokinetics

Pharmacokinetic studies in mice and rats have demonstrated that AVN-101 possesses good
oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2]

Table 2: Pharmacokinetic Parameters of AVN-101 in Mice (Intraperitoneal Administration)[1]

Dose Cmax . AUC(0-t) AUC(0-) .
Tmax (min) . } T% (min)
(mgl/kg) (ng/mL) (ngmin/mL)  (ngmin/mL)
Data not Data not Data not Data not Data not
- available in available in available in available in available in
' search search search search search
snippets shippets shippets shippets shippets

Note: Specific values for Cmax, Tmax, AUC, and T% in mice were mentioned to be in a table in
the source document but were not available in the provided search results.

Table 3: Pharmacokinetic Parameters and Bioavailability of AVN-101 in Rats[1][6]

Route of AUC(0-240) . L
o Dose Cmax . . Bioavailabil
Administrat Tmax (min) (ng*min/mL
. (mglkg) (ng/mL) ity (%)
ion )
Intravenous Data not Data not Data not Data not
(Iv) available available available available
Intraperitonea  Data not Data not Data not Data not 6.3
[ (IP) available available available available '
Data not Data not Data not Data not
Oral (PO) ) ) ] ] 8.5
available available available available
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Note: Specific dosing information and other pharmacokinetic parameters for rats were not fully
detailed in the search results.

Human Pharmacokinetics (Phase I)

Phase | clinical studies have shown that AVN-101 is well-tolerated in humans when
administered orally at doses up to 20 mg daily.[1][2][3][4][6][7] It does not significantly impact
plasma and urine biochemistry or prolong the QT interval in electrocardiograms, indicating a
favorable safety profile.[1][2][3][4][6][7]

Experimental Protocols
Radioligand Binding Assay (General Protocol)

This protocol describes a general procedure for determining the binding affinity of a test
compound, such as AVN-101, to a target receptor using a competitive radioligand binding
assay.

Materials:

Cell membranes expressing the target receptor (e.g., 5-HT7)

o Radioligand (e.g., [3H] lysergic acid diethylamide for 5-HT7, [3H] ketanserin for 5-HT2A)[1]
o Test compound (AVN-101 hydrochloride)

e Assay buffer (e.g., 50 mM Tris, 5 mM MgClz, 0.1 mM EDTA, pH 7.4)[8]

e 96-well plates

o Glass fiber filters

 Scintillation cocktail

Scintillation counter

Procedure:

o Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer.[8]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4969713/
https://admescope.com/a-typical-workflow-in-a-preclinical-pharmacokinetic-experiment/
https://pubmed.ncbi.nlm.nih.gov/27232215/
https://synapse.patsnap.com/drug/7a21248c148a47e6bb45190031830d01
https://www.researchgate.net/figure/Physicochemical-characteristics-of-AVN-101_tbl1_303593253
https://www.researchgate.net/publication/303593253_AVN-101_A_Multi-Target_Drug_Candidate_for_the_Treatment_of_CNS_Disorders
https://pmc.ncbi.nlm.nih.gov/articles/PMC4969713/
https://admescope.com/a-typical-workflow-in-a-preclinical-pharmacokinetic-experiment/
https://pubmed.ncbi.nlm.nih.gov/27232215/
https://synapse.patsnap.com/drug/7a21248c148a47e6bb45190031830d01
https://www.researchgate.net/figure/Physicochemical-characteristics-of-AVN-101_tbl1_303593253
https://www.researchgate.net/publication/303593253_AVN-101_A_Multi-Target_Drug_Candidate_for_the_Treatment_of_CNS_Disorders
https://pmc.ncbi.nlm.nih.gov/articles/PMC4969713/
https://www.benchchem.com/product/b605702?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed
concentration, and varying concentrations of the test compound (AVN-101).[8][9] Include

control wells for total binding (no competitor) and non-specific binding (excess unlabeled

ligand).

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through
glass fiber filters.[8][9]

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.[8]

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value of the test compound and subsequently calculate the Ki
value using the Cheng-Prusoff equation.[8][9]

In Vivo Pharmacokinetic Study in Mice (General
Protocol)

This protocol outlines a general workflow for assessing the pharmacokinetic properties of a

compound like AVN-101 in a murine model.

Materials:

Test compound (AVN-101 hydrochloride)

Dosing vehicle

Mice (e.g., BALB/c)

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

Analytical instrumentation (e.g., LC-MS/MS)
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Procedure:

Dosing: Administer AVN-101 hydrochloride to mice via the desired route (e.g., oral gavage,
intraperitoneal injection, or intravenous injection).[2]

¢ Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60,
120, 240 minutes) post-dosing. Blood can be collected via methods such as submandibular
vein puncture or retro-orbital bleeding.[10]

o Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation.

[2]

o Sample Analysis: Quantify the concentration of AVN-101 in the plasma samples using a
validated analytical method, typically LC-MS/MS.[2][6]

o Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key
pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T%2), and bioavailability
using appropriate software.

Visualizations
Signaling Pathway Diagram
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Caption: Simplified signaling pathways antagonized by AVN-101.

Experimental Workflow Diagram
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Caption: General workflow for an in vivo pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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